Computed Lipophilicity (XLogP3) vs. the Des-furan Core Analog
In the absence of direct experimental data, computed lipophilicity provides a baseline for functional differentiation. The target compound's XLogP3 is -0.1 [1]. This is significantly lower than the simpler core N,N-dimethylpiperidine-1-sulfonamide, which lacks the furan ring and has a predicted LogP of approximately 0.5 [2]. The 0.6 unit decrease indicates the target compound is more hydrophilic, which can drastically alter its solubility profile, off-target binding potential, and permeability in cellular assays [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.1 [1] |
| Comparator Or Baseline | N,N-dimethylpiperidine-1-sulfonamide (CAS 5417-33-4); XLogP3 ~0.5 |
| Quantified Difference | Δ -0.6 (Target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]. Comparator value is a model prediction based on its chemical structure [2]. |
Why This Matters
A 0.6 unit difference in LogP can result in a 4-fold difference in partition coefficients, making this compound more suitable for aqueous-based assays where low lipophilicity is desired to minimize non-specific membrane binding.
- [1] PubChem. (2025). Compound Summary for CID 71808925, 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide. Properties: XLogP3-AA. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 96045, N,N-dimethylpiperidine-1-sulfonamide. Properties: XLogP3. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
